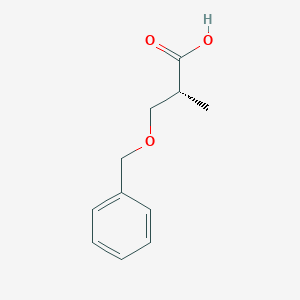
Propanoic acid, 2-methyl-3-(phenylmethoxy)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is characterized by the presence of a propanoic acid backbone substituted with a phenylmethoxy group and a methyl group. It is also known by its CAS number 88729-00-4 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- typically involves the esterification of 2-methyl-3-(phenylmethoxy)propanoic acid. This process can be carried out using various esterification agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving temperature control, solvent selection, and purification steps such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, and alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various esters, amides
Scientific Research Applications
Propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- involves its interaction with specific molecular targets such as enzymes or receptors. The phenylmethoxy group may enhance its binding affinity to certain proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-: A simpler analog without the phenylmethoxy group.
Propanoic acid, 3-hydroxy-2-methyl-, methyl ester: Contains a hydroxyl group instead of the phenylmethoxy group.
Propanoic acid, 2-methyl-, 3-phenylpropyl ester: Features a phenylpropyl group instead of the phenylmethoxy group.
Uniqueness
Propanoic acid, 2-methyl-3-(phenylmethoxy)-, ®- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
(2R)-2-methyl-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C11H14O3/c1-9(11(12)13)7-14-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
PRXXYKBFWWHJGR-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](COCC1=CC=CC=C1)C(=O)O |
Canonical SMILES |
CC(COCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















